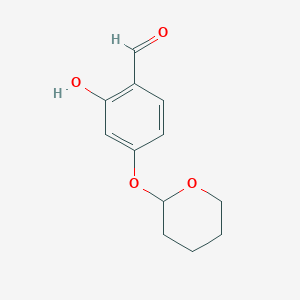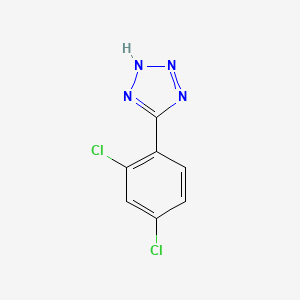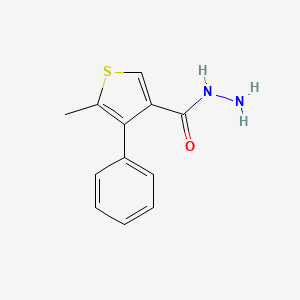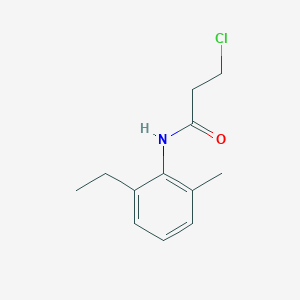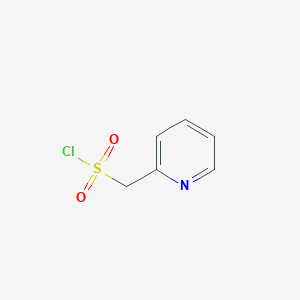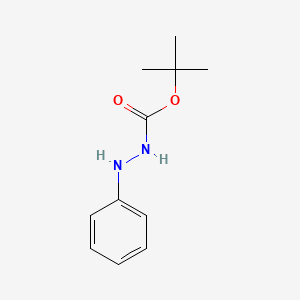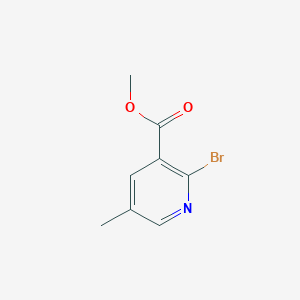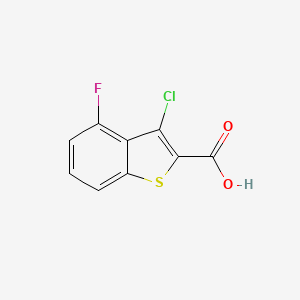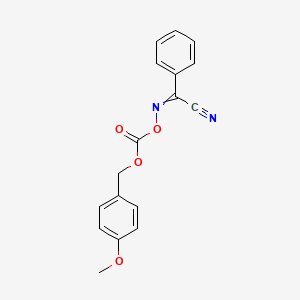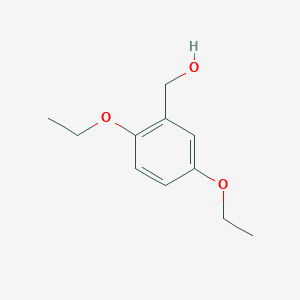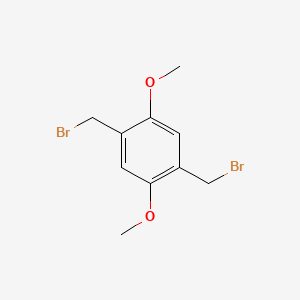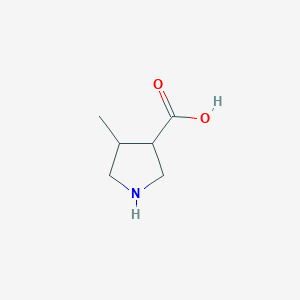
(Z)-Pent-3-en-1-ol
Overview
Description
(Z)-Pent-3-en-1-ol: is an organic compound with the molecular formula C5H10O. It is an unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain, with the hydroxyl group (-OH) attached to the first carbon. The “Z” designation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method to synthesize (Z)-Pent-3-en-1-ol involves the hydroboration-oxidation of (Z)-Pent-3-en-1-ene. The reaction typically uses diborane (B2H6) followed by hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Reduction of (Z)-Pent-3-en-1-al: Another method involves the reduction of (Z)-Pent-3-en-1-al using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of (Z)-Pent-3-en-1-al using a suitable catalyst like palladium on carbon (Pd/C) under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Pent-3-en-1-ol can be oxidized to (Z)-Pent-3-en-1-al using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (Z)-Pent-3-en-1-amine using reagents like lithium aluminum hydride (LiAlH4) followed by treatment with ammonia.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form (Z)-Pent-3-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent.
Major Products:
Oxidation: (Z)-Pent-3-en-1-al.
Reduction: (Z)-Pent-3-en-1-amine.
Substitution: (Z)-Pent-3-en-1-yl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-Pent-3-en-1-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: It is studied for its role in insect pheromones, particularly in the communication systems of certain insect species.
Medicine:
Drug Development: this compound is explored for its potential use in the development of new therapeutic agents due to its unique chemical properties.
Industry:
Flavor and Fragrance: It is used in the flavor and fragrance industry for its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism by which (Z)-Pent-3-en-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, influencing sensory perception. In chemical reactions, its reactivity is primarily governed by the presence of the hydroxyl group and the double bond, which participate in various chemical transformations.
Comparison with Similar Compounds
(E)-Pent-3-en-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
Pent-1-en-3-ol: This compound has the double bond at a different position, affecting its reactivity and applications.
Pentanol: Saturated alcohol without a double bond, showing different reactivity patterns.
Uniqueness:
Geometric Configuration: The “Z” configuration of (Z)-Pent-3-en-1-ol imparts unique reactivity and interaction profiles compared to its “E” isomer and other positional isomers.
Chemical Properties: The presence of both a hydroxyl group and a double bond in a specific configuration makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(Z)-pent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXYWPILZJGCC-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315913 | |
| Record name | (3Z)-3-Penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-38-5 | |
| Record name | (3Z)-3-Penten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Pent-3-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z)-3-Penten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-pent-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


